5,8-Dimethylquinoline-3-carboxylic acid
Overview
Description
5,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The compound has additional methyl groups at the 5 and 8 positions, as well as a carboxylic acid group at the 3 position. This structure suggests that it may have interesting chemical properties and potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Skraup reaction, which is a classical method for synthesizing quinolines from aniline derivatives. For instance, 8-methylquinoline-5-carboxylic acid can be synthesized from 3-amino-p-toluic acid using the Skraup reaction, or by hydrolysis of 5-cyano-8-methylquinoline, which in turn is synthesized by the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline . Although the specific synthesis of 5,8-dimethylquinoline-3-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often elucidated using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established using this method . While the exact structure of 5,8-dimethylquinoline-3-carboxylic acid is not provided, it is likely that its structure could be similarly analyzed to determine the arrangement of its atoms and any unique stereochemical features.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, alcoholysis, and reactions with hydrazine. The bromination of 8-methylquinoline-5-carboxylic acid and its nitrile has been studied, which could provide insights into the reactivity of the methylquinoline carboxylic acid moiety . Additionally, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine to yield tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones demonstrates the potential for creating complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents present on the quinoline ring. For example, the introduction of a carboxylic acid group can significantly alter the compound's solubility, acidity, and potential for forming hydrogen bonds. The properties of 5-hydroxyquinoline-8-carboxylic acid, such as its colorimetric reaction with ruthenium, indicate that functionalized quinolines can have specific and useful properties . While the properties of 5,8-dimethylquinoline-3-carboxylic acid are not directly reported, they could be inferred from related compounds and their known behaviors.
Safety And Hazards
properties
IUPAC Name |
5,8-dimethylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOVYWLTMCDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562887 | |
Record name | 5,8-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethylquinoline-3-carboxylic acid | |
CAS RN |
763893-29-4 | |
Record name | 5,8-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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